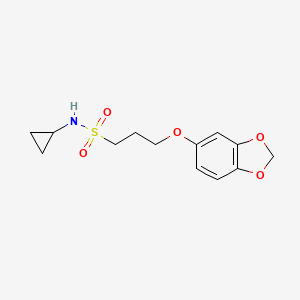
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.08274382 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2H-1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The sulfonamide group is also significant for its pharmacological properties. The molecular formula is C12H15N1O4S, with a molecular weight of approximately 273.32 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study evaluating sulfonamide-based compounds found that many exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results in inhibiting bacterial growth, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | S. aureus |
| Compound B | 100 | E. coli |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a related compound demonstrated an IC50 value of 110 μg/mL in inhibiting inflammation compared to the standard drug diclofenac with an IC50 of 157 μg/mL . This suggests that this compound may possess comparable efficacy.
Anticancer Activity
The benzodioxole structure has been associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines while exhibiting lower toxicity to normal cells. For example, compounds with similar frameworks have been tested against breast cancer cells (MCF-7) and lung cancer cells (A549), showing significant cytotoxic effects at micromolar concentrations .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 | 20 | Benzodioxole Derivative |
| A549 | 15 | Benzodioxole Derivative |
| TBD | TBD | This compound |
Case Studies
A notable study focused on the synthesis and biological evaluation of sulfonamide derivatives highlighted the structure-activity relationship (SAR) of these compounds. It was found that modifications on the benzodioxole ring could enhance biological activity significantly. This underscores the importance of structural optimization in developing effective therapeutic agents .
Another investigation into benzodioxole-containing compounds revealed their potential as dual-action agents targeting both inflammation and microbial infections, suggesting a multifaceted approach to treatment strategies .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cyclopropylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-20(16,14-10-2-3-10)7-1-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIKLGRMWKBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














